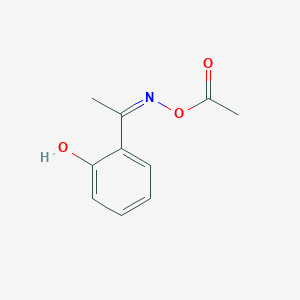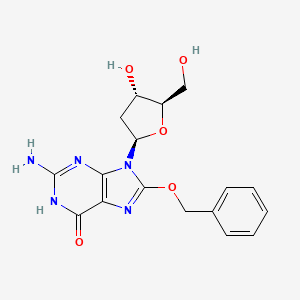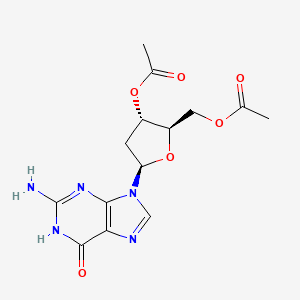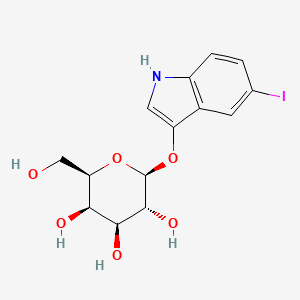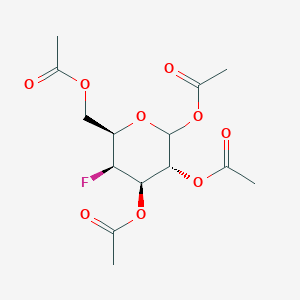
1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose is a synthetic carbohydrate derivative It is structurally characterized by the presence of four acetyl groups and a fluorine atom replacing a hydroxyl group on the galactopyranose ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose typically involves the acetylation of 4-deoxy-4-fluoro-D-galactopyranose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or DMAP (4-dimethylaminopyridine). The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be employed to remove acetyl groups.
Oxidation/Reduction: Reagents like sodium borohydride (NaBH4) for reduction or potassium permanganate (KMnO4) for oxidation.
Major Products
Substitution: Products would vary depending on the nucleophile used.
Hydrolysis: The primary product would be 4-deoxy-4-fluoro-D-galactopyranose.
Oxidation/Reduction: Products would depend on the specific oxidation or reduction pathway.
科学研究应用
1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of glycosylated drugs or prodrugs.
Carbohydrate Research: The compound serves as a model for studying the effects of fluorine substitution on carbohydrate properties and reactivity.
Biological Studies: It can be used to investigate carbohydrate-protein interactions and the role of specific sugar modifications in biological processes.
作用机制
The mechanism of action of 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose involves its interaction with biological molecules, particularly proteins and enzymes that recognize carbohydrate structures. The fluorine substitution can influence the binding affinity and specificity of these interactions, potentially altering the biological activity of the compound .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Similar in structure but lacks the fluorine substitution.
2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Another acetylated sugar derivative without the fluorine atom.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: Contains an amino group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose makes it unique compared to other acetylated sugar derivatives. This substitution can significantly impact the compound’s chemical reactivity and biological interactions, providing distinct advantages in specific applications .
属性
IUPAC Name |
[(2R,3S,4R,5R)-4,5,6-triacetyloxy-3-fluorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(15)12(21-7(2)17)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGJKBANJUBLLX-RRYROLNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)
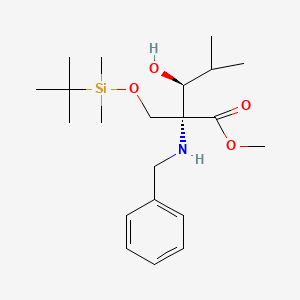
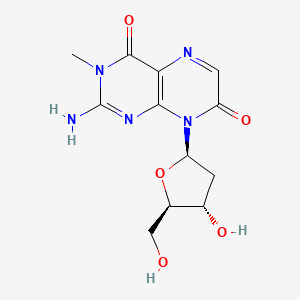

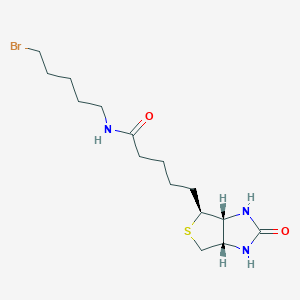

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)
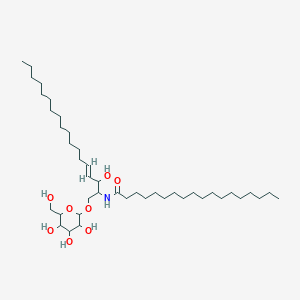
![sodium;4-[(Z)-N'-(4-iodoanilino)-N-(4-nitrophenyl)iminocarbamimidoyl]-3-sulfobenzenesulfonate](/img/structure/B1140052.png)

